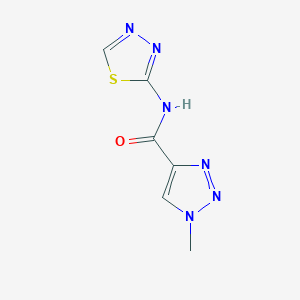![molecular formula C17H20N6O B12239604 2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12239604.png)
2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine ring fused with a piperidine ring, which is further connected to a pyrimidine moiety via a methoxy linker. The presence of multiple nitrogen atoms within its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine typically involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-ketoesters.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via cyclization of appropriate amines.
Linking the Piperidine and Pyrazolo[1,5-a]pyrimidine Rings: This step involves the formation of a carbon-nitrogen bond, typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atoms within the rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 2-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H20N6O/c1-13-10-16(23-15(21-13)5-8-20-23)22-9-2-4-14(11-22)12-24-17-18-6-3-7-19-17/h3,5-8,10,14H,2,4,9,11-12H2,1H3 |
InChI Key |
AGEYPZLJVXYNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)COC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239532.png)
![5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide](/img/structure/B12239538.png)
![1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12239541.png)
![4-[4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)phenyl]morpholine](/img/structure/B12239556.png)
![3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12239562.png)
![N-tert-butyl-3-({[6-(3-fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12239564.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12239567.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239568.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239577.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239582.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine](/img/structure/B12239583.png)

![2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239597.png)
